2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(5-chloro-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-13(16)15(21-9-12(20)19(2)3)18-14(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNAMHWPXAOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-5-methylphenyl and 2-aminopyrimidine.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using reagents like thionyl chloride and methyl iodide.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with N,N-dimethylacetamide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide:
Basic Information
- CAS No.: 338780-06-6
- Chemical Name: this compound
- Synonyms: Acetamide, 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)thio]-N,N-dimethyl-; 2-[(5-chloro-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]-N,N-dimethylacetamide
- Molecular Formula: C15H16ClN3OS
- Molecular Weight: 321.83
- Boiling point: 375.4±42.0 °C (Predicted)
- Density: 1.31±0.1 g/cm3 (Predicted)
Potential Applications
While the provided search results do not offer specific applications for this compound, they do highlight the potential of similar compounds in various fields:
- Drug Research: Pyrazole derivatives, a class of heterocyclic compounds, have demonstrated pharmacological activities, making them useful in drug research .
- Antifungal Activity: Pyrazole carboxamides have exhibited antifungal activity against phytopathogenic fungi .
- Anti-tuberculosis Agents: Pyrazole and imidazo[1,2-b]pyrazole derivatives are being explored as potential anti-tuberculosis agents .
- Antimalarial Activity: Chloroquine-pyrazole analogues have shown antimalarial activity against Plasmodium falciparum .
- Anticancer Agents: Pyrazoles are considered promising anticancer agents .
Related Compounds
- Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate: This is a related compound with CAS No. 338779-87-6 and Molecular Weight 308.8 g/mol .
Other Applications of Pyrimidines
Mechanism of Action
The mechanism of action of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Sulfanyl-Acetamide Backbone
Compound A : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Substituents: Pyrimidine has 4,6-diamino groups; acetamide nitrogen bears a 4-chlorophenyl.
- Key Differences: Absence of chloro and methyl groups on the pyrimidine; presence of diamino groups.
- Impact: The diamino groups facilitate intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs, whereas the target compound’s chloro and methyl groups may hinder such interactions.
Compound B : 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)-N,N-dimethylacetamide ()
- Substituents : Pyrimidine has 4-hydroxy, 6-methyl, and 2-n-butyl groups.
- Key Differences : Hydroxy group at position 4 vs. chloro at position 5 in the target compound.
Compound C : N-(5-Chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide ()
- Substituents : Pyrimidine has 6-phenyl and 4-sulfanyl groups; acetamide nitrogen has 5-chloro-2-methoxyphenyl.
- Key Differences : Methoxyphenyl vs. N,N-dimethylacetamide; pyrimidine substitution pattern (6-phenyl vs. 2-phenyl).
- Impact : Methoxy groups improve solubility but may reduce metabolic stability compared to N,N-dimethyl substitution.
Antimicrobial Activity
- Quinazoline Derivatives (): Compounds like N'-{2-[(2-fluorophenyl)sulfanyl]quinazolin-4-yl}pyridine-4-carbohydrazide (MIC: 0.4–12.5 µg/mL) show potent antibacterial/antifungal activity.
- Target Compound : While direct data are unavailable, the chloro and phenyl groups may enhance membrane penetration, akin to fluorophenyl derivatives.
Enzyme Inhibition
Physicochemical Properties
Biological Activity
2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide, with CAS number 338780-06-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H16ClN3OS
- Molecular Weight : 321.83 g/mol
- Boiling Point : Approximately 375.4 °C
- Density : 1.31 g/cm³
The compound's biological activity is primarily attributed to its structural features, including the pyrimidine ring and sulfanyl group. These components are known to interact with various biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound may inhibit specific enzymes such as carbonic anhydrases, which play crucial roles in physiological processes including acid-base balance and fluid secretion. In vitro studies suggest that modifications to the sulfanyl or acetamide groups can significantly enhance binding affinity and inhibitory potency against these enzymes.
Antimicrobial Activity
A study on related compounds showed that chloroacetamides exhibited antimicrobial properties against Gram-positive bacteria (e.g., Staphylococcus aureus) and some yeasts (Candida albicans). The structural variations influenced their effectiveness, suggesting that similar mechanisms may apply to this compound .
Antitumor Potential
Research has indicated that compounds with similar structures may exhibit antitumor properties. For instance, studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Case Studies
Toxicological Profile
The toxicological assessment of related compounds indicates that while they can cause liver damage upon high-level exposure, they are generally considered non-carcinogenic. Long-term exposure studies have shown liver as the primary target organ for damage .
Q & A
Q. What are the recommended methods for optimizing the synthesis of 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide to address low yields?
Low yields in multi-step syntheses (e.g., 11 steps with 2–5% overall yield for structurally related compounds ) often arise from side reactions or inefficient purification. To optimize:
- Apply Design of Experiments (DOE) to systematically vary reaction parameters (temperature, solvent, catalyst loading) and identify critical factors .
- Use high-performance liquid chromatography (HPLC) to monitor intermediates and adjust stoichiometry.
- Implement advanced separation techniques like centrifugal partition chromatography for challenging purifications .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Structural validation requires a combination of:
- Single-crystal X-ray diffraction to confirm bond lengths and angles (mean C–C bond deviation: 0.006 Å; R factor: 0.065) .
- Nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions, particularly the sulfanyl and acetamide groups.
- Mass spectrometry (MS) to ensure molecular weight accuracy and detect impurities.
Q. What safety protocols are critical when handling sulfanyl-containing acetamide derivatives?
- Adhere to institutional Chemical Hygiene Plans , including fume hood use and personal protective equipment (PPE) .
- Monitor for respiratory and dermal exposure risks, as sulfanyl groups may react with biological thiols .
- Implement emergency protocols for spills, including neutralization with inert adsorbents.
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations and experimental feedback to accelerate reaction discovery:
- Use reaction path search algorithms to predict feasible pathways for introducing substituents (e.g., chloro, methyl groups) .
- Apply machine learning to prioritize reaction conditions (solvent, catalyst) based on electronic parameters of the pyrimidine core .
- Validate predictions with microfluidic reactors for rapid screening .
Q. What strategies resolve contradictions in reported biological activity data for sulfanyl-pyrimidine derivatives?
Discrepancies may arise from assay variability or impurities. Mitigation approaches:
- Dose-response standardization : Use IC50/EC50 values normalized to ≥95% pure compound (validated via HPLC) .
- Orthogonal assay validation : Combine enzymatic assays with cell-based models (e.g., kinase inhibition vs. cytotoxicity profiling).
- Analyze crystal structures to correlate bioactivity with steric/electronic features of the sulfanyl-acetamide moiety .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots with varied substrate concentrations.
- Molecular docking : Model interactions between the pyrimidine core and enzyme active sites (e.g., kinases, phosphatases) .
- Isothermal titration calorimetry (ITC) to quantify binding affinity and entropy/enthalpy contributions .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- LC-MS/MS to track degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
- DSC/TGA for thermal stability profiling and identification of polymorphic transitions .
- Radiolabeling (e.g., with ¹⁴C) to study metabolic pathways in vitro .
Data Analysis and Methodological Challenges
Q. How should researchers address discrepancies in crystallographic data for structurally similar acetamide derivatives?
- Cross-validate with Powder X-ray Diffraction (PXRD) to rule out polymorphism .
- Re-refine diffraction data using software like SHELXL, ensuring R-factor convergence below 0.07 .
- Compare Hirshfeld surfaces to assess intermolecular interactions influencing packing .
Q. What statistical methods are optimal for analyzing structure-activity relationships (SAR) in this compound’s analogs?
- Multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with bioactivity .
- Cluster analysis to group analogs by electronic/steric profiles and identify activity trends.
- Bayesian models to predict untested derivatives’ potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
